molecular formula C13H22N2O2 B2820222 Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate CAS No. 2031258-67-8

Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate

Cat. No. B2820222
CAS RN: 2031258-67-8
M. Wt: 238.331
InChI Key: PAMXNDHEMRUQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of “tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” involves the reaction of tert-butyl 4-(bromomethyl) piperidine-1-carboxylate with lithium acetylide ethylenediamine complex in DMSO .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using their InChI codes. For example, the InChI code for “tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate” is 1S/C13H20O3/c1-5-6-13(7-9-15-10-8-13)11(14)16-12(2,3)4/h1H,6-10H2,2-4H3 . Similarly, the InChI code for “tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” is 1S/C13H21NO2/c1-5-6-11-7-9-14(10-8-11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their descriptions. For example, “tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate” is a powder that is stored at room temperature . “tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” is a solid or viscous liquid that is stored in dry conditions at 2-8°C .

Scientific Research Applications

  • Organic Synthesis and Building Blocks Tert-butyl di(prop-2-yn-1-yl)carbamate serves as a versatile building block in organic synthesis. Its alkyne functionality allows it to participate in various coupling reactions beyond click chemistry. Researchers use it to construct complex molecules with diverse functional groups.
  • Medicinal Chemistry

    • The piperidine moiety in this compound makes it interesting for drug discovery. Scientists explore its potential as a scaffold for designing new pharmaceutical agents. By modifying the substituents, they can create derivatives with improved bioactivity and selectivity .

Safety and Hazards

These compounds are associated with certain hazards. For instance, “tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-prop-2-ynyl-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-5-7-14-8-6-9-15(11-10-14)12(16)17-13(2,3)4/h1H,6-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMXNDHEMRUQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.